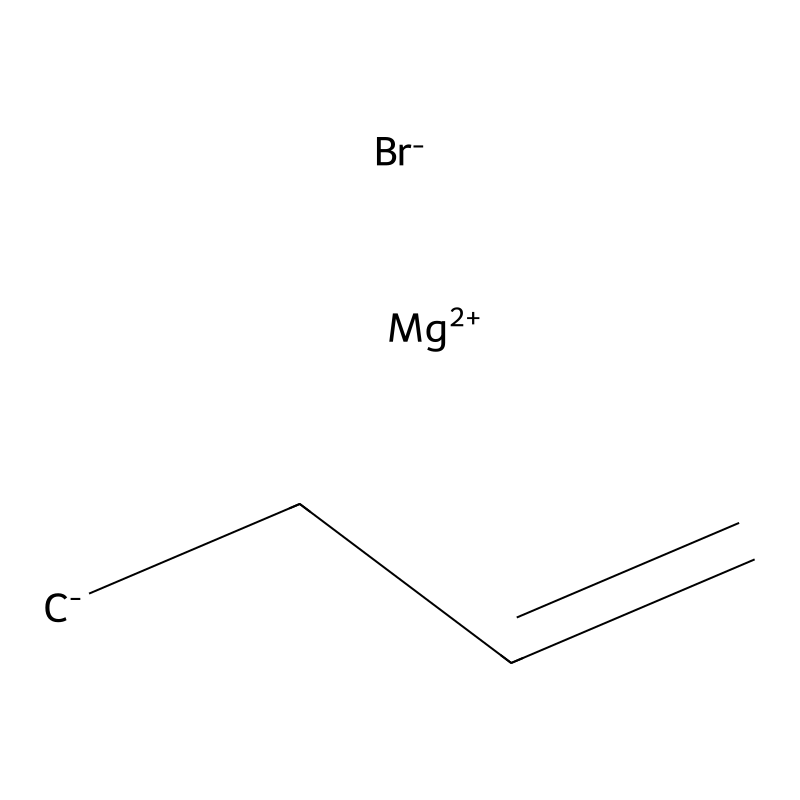

Magnesium;but-1-ene;bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Magnesium;but-1-ene;bromide, universally commercialized and recognized as 3-butenylmagnesium bromide (CAS 7103-09-5), is a highly reactive homoallylic Grignard reagent primarily procured as a standardized 0.5 M solution in anhydrous tetrahydrofuran (THF). It serves as a critical four-carbon building block in advanced organic synthesis, enabling the direct nucleophilic installation of a terminal alkene tether onto carbonyls, epoxides, and Weinreb amides. This homoallylic extension is a fundamental prerequisite for downstream ring-closing metathesis (RCM), cross-coupling, and tandem cyclization workflows. By providing a reliable, pre-titrated organometallic source, procuring this specific reagent eliminates the safety and reproducibility risks associated with the highly exothermic in-house activation of 4-bromo-1-butene, ensuring consistent stoichiometric control for pharmaceutical and fine chemical manufacturing .

Substituting Magnesium;but-1-ene;bromide with shorter-chain homologues (like allylmagnesium bromide) or saturated analogs (like butylmagnesium bromide) fundamentally alters the structural outcome of the synthesis. In ring-closing metathesis (RCM) applications, the exact four-carbon length of the 3-butenyl group is mathematically required to close medium-sized (e.g., six- or seven-membered) rings; an allyl group will yield a ring one carbon too small, rendering the substitution useless for the target molecule. Furthermore, attempting to substitute the bromide salt with a chloride variant introduces severe processability hurdles, as 4-chloro-1-butene is notoriously resistant to magnesium insertion without specialized entrainers. Finally, replacing the commercially standardized 0.5 M THF solution with in-house crude preparations often leads to titer degradation and elevated Wurtz-type homocoupling impurities (such as 1,7-octadiene), directly depressing yields in sensitive downstream catalytic steps .

Chain-Length Specificity in Ring-Closing Metathesis (RCM) Yields

The precise carbon chain length of the Grignard reagent dictates both the success of the nucleophilic addition and the viability of subsequent RCM. In the synthesis of N-bridgehead fused bicyclic β-lactams, the addition of Magnesium;but-1-ene;bromide to cis-aziridines afforded the required 1,2-dialkenylaziridine intermediate in a 52% overall yield. In direct contrast, utilizing the shorter homologue allylmagnesium bromide under identical conditions resulted in a severely depressed yield of only 26% for the corresponding intermediate, due to differing steric tolerances and side-reaction profiles [1].

| Evidence Dimension | Intermediate yield for RCM precursor synthesis |

| Target Compound Data | 52% yield (using 3-butenyl homologue) |

| Comparator Or Baseline | 26% yield (using allyl homologue) |

| Quantified Difference | 2-fold (100%) increase in precursor yield |

| Conditions | Nucleophilic addition to cis-aziridines at -78 °C in THF |

Buyers synthesizing medium-ring cycloalkenes or fused heterocycles must procure the exact 3-butenyl homologue, as allyl substitutes not only form the wrong ring size but also suffer from inferior addition yields.

Halide-Dependent Precursor Processability and Initiation Reliability

The commercial viability of Magnesium;but-1-ene;bromide relies heavily on the reactivity of its bromide precursor. The C-Br bond in 4-bromo-1-butene has a lower bond dissociation energy compared to the C-Cl bond in 4-chloro-1-butene, allowing for reliable, spontaneous initiation with standard magnesium turnings. Synthesizing the chloride analog typically requires highly activated Rieke magnesium or stoichiometric entrainers (e.g., 1,2-dibromoethane) to overcome the initiation barrier, which introduces unwanted halide cross-contamination and increases process complexity .

| Evidence Dimension | Initiation requirements for Grignard formation |

| Target Compound Data | Reliable initiation with standard Mg turnings in THF |

| Comparator Or Baseline | 3-Butenylmagnesium chloride (requires Rieke Mg or entrainers) |

| Quantified Difference | Elimination of stoichiometric entrainers and specialized Mg activation |

| Conditions | Standard batch Grignard synthesis in anhydrous THF |

Procuring the bromide salt ensures a cleaner reagent profile free from entrainer byproducts, which is critical for reproducibility in sensitive catalytic downstream steps.

Mitigation of Wurtz Homocoupling via Standardized Commercial Procurement

In-house generation of Magnesium;but-1-ene;bromide from 4-bromo-1-butene is highly exothermic and prone to Wurtz-type homocoupling, which generates 1,7-octadiene as a persistent impurity. Commercial procurement of the standardized 0.5 M solution in THF guarantees a controlled titer and minimizes these homocoupling artifacts. Uncontrolled batch syntheses can see Wurtz coupling byproducts exceed 10-15%, whereas commercial specifications maintain high active Grignard molarity, ensuring predictable stoichiometry for sensitive diastereoselective additions .

| Evidence Dimension | Active reagent titer and homocoupling impurity levels |

| Target Compound Data | Standardized 0.5 M active Grignard titer with minimized 1,7-octadiene |

| Comparator Or Baseline | In-house crude synthesis (variable titer, up to 10-15% homocoupling) |

| Quantified Difference | Guaranteed 0.5 M stoichiometry vs. variable/degraded titer |

| Conditions | Quality control of Grignard solutions in THF |

Purchasing the pre-titrated commercial solution eliminates batch-to-batch variability and prevents unreactive homocoupled impurities from interfering with precise stoichiometric additions.

Diastereoselectivity in Complex Alkaloid Synthesis

The structural features of Magnesium;but-1-ene;bromide enable highly stereocontrolled reactions that saturated analogs cannot perform. In the synthesis of polyhydroxylated 3-methylindolizidines (castanospermine analogs), the addition of this homoallylic Grignard to D-mannose-derived nitrones occurs with high diastereoselectivity, preferentially attacking the Re face to establish the correct absolute configuration. A saturated Grignard (e.g., butylmagnesium bromide) would completely fail in this synthetic sequence, as it lacks the terminal olefin required for the subsequent domino Cope-House cyclization [1].

| Evidence Dimension | Suitability for tandem addition/cyclization sequences |

| Target Compound Data | High Re-face diastereoselectivity + successful Cope-House cyclization |

| Comparator Or Baseline | Butylmagnesium bromide (incapable of cyclization) |

| Quantified Difference | Absolute requirement of the terminal olefin for the domino reaction |

| Conditions | Addition to carbohydrate-derived nitrones at -78 °C in THF |

For the synthesis of complex bicyclic alkaloids, the homoallylic structure is non-negotiable, serving dual roles as a stereoselective nucleophile and a cyclization handle.

Synthesis of Medium-Ring Cycloalkenes via RCM

Magnesium;but-1-ene;bromide is the premier reagent for appending a four-carbon terminal alkene tether to carbonyls, providing the exact chain length required for ruthenium-catalyzed ring-closing metathesis to form 6- and 7-membered carbocycles and heterocycles .

Target-Oriented Synthesis of Alkaloids and Natural Products

The reagent is critical in domino reaction sequences, such as Grignard addition followed by Cope-House cyclization, enabling the stereoselective construction of polyhydroxylated indolizidines (e.g., castanospermine analogs) [1].

Conversion of Weinreb Amides to Substituted Arenes

It is utilized in specialized methodologies to convert Weinreb amides into benzene rings that incorporate the original carbonyl carbon, a process relying on the precise reactivity of the 3-butenyl group followed by RCM and dehydrogenation [2].

Pharmaceutical Building Block Manufacturing

Procured as a standardized 0.5 M THF solution, it is used at scale to reliably install homoallylic groups in API precursors without the safety hazards and Wurtz coupling impurities associated with handling 4-bromo-1-butene in-house .